(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
CAS No.: 1008773-73-6
Cat. No.: VC2672823
Molecular Formula: C12H21NO4
Molecular Weight: 243.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008773-73-6 |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.3 g/mol |
| IUPAC Name | (1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 |
| Standard InChI Key | JSGHMGKJNZTKGF-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O |
Introduction
Chemical Identity and Nomenclature
(1S,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid is characterized by specific identifying information that distinguishes it from related compounds. This section details the essential identifiers used in chemical databases and literature.
Basic Identifiers
The compound possesses several key identifiers that are universally recognized in chemical databases:
| Parameter | Value |
|---|---|
| CAS Number | 1008773-73-6 |
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | (1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
| MDL Number | MFCD24471201 |
| InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 |
| InChIKey | JSGHMGKJNZTKGF-IUCAKERBSA-N |
These identifiers provide unambiguous ways to reference the compound in scientific literature and databases .
Common Synonyms
The compound is known by several synonyms in the scientific literature:
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(1S,3S)-3-Boc-amino-cyclohexanecarboxylic acid
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(1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid
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(1S,3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid
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Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,3S)-
The abbreviation "Boc" is commonly used in chemistry to refer to the tert-butoxycarbonyl protecting group, which is present in this molecule, making some of these synonyms more concise while retaining the essential chemical information.
Structural Features and Stereochemistry
Molecular Structure
The compound features a cyclohexane ring with two key functional groups: a carboxylic acid at position 1 and a tert-butoxycarbonyl (Boc)-protected amino group at position 3. The SMILES notation provides a linear representation of this structure: CC(C)(C)OC(=O)N[C@H]1CCCC@HC1 .
Stereochemical Configuration
A critical feature of this compound is its defined stereochemistry:
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The molecule contains two stereogenic centers at positions 1 and 3 of the cyclohexane ring
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Both centers have the S configuration, as indicated by the (1S,3S) prefix in the name
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This specific stereochemical arrangement is crucial for its biological activity and applications in asymmetric synthesis
The stereochemistry differentiates this compound from its diastereomers, such as the (1R,3R) isomer, which would have different chemical properties and biological activities. The specific stereochemical configuration contributes significantly to the compound's utility in pharmaceutical applications where stereoselectivity is essential.
Physical and Chemical Properties
Physical Properties
The physical properties of (1S,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid are important for handling and processing the compound in laboratory and industrial settings:
| Property | Value | Method |
|---|---|---|
| Appearance | Solid | Observed |
| Boiling Point | 396.7±31.0 °C | Predicted |
| Density | 1.12±0.1 g/cm³ | Predicted |
| Solubility in Water | Slightly soluble (2.1g/L at 25°C) | Measured |
| Storage Condition | Room Temperature | Recommended |
| LogP | 4.77±0.13 | Predicted |
These properties highlight the compound's stability at room temperature and its limited water solubility, which are important considerations for purification and formulation .
Chemical Reactivity
The compound exhibits characteristic reactivity patterns determined by its functional groups:
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The carboxylic acid group can participate in esterification, amidation, and decarboxylation reactions
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The Boc-protected amino group remains stable under basic and neutral conditions but can be selectively deprotected under acidic conditions
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The cyclohexane ring provides conformational flexibility while maintaining the defined stereochemical relationship between the functional groups
These reactivity patterns make the compound valuable for selective transformations in multistep syntheses, particularly where maintaining stereochemical integrity is crucial.
Applications in Chemical Synthesis
Role as a Building Block
(1S,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid serves as a crucial building block in organic synthesis due to several key attributes:
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The compound provides a rigid cyclohexane scaffold with defined stereochemistry
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The differential reactivity of its functional groups allows for selective transformations
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The Boc protecting group enables controlled liberation of the amino group at specific synthetic stages
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The carboxylic acid functionality provides a handle for further derivatization
These features make it particularly valuable in the synthesis of complex molecules where stereochemical control is essential.
Peptide Synthesis Applications
This compound plays a significant role in peptide chemistry:
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It serves as a precursor for the synthesis of peptidomimetics and peptide-based drugs
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The Boc-protected amino group acts as a temporary shield during various chemical reactions
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Its incorporation into peptide chains introduces conformational constraints that can enhance biological activity and metabolic stability
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The cyclohexane ring provides a non-planar structural element that can influence the three-dimensional arrangement of peptide analogs
These applications highlight the compound's utility in developing new therapeutic agents with improved pharmacological properties.
Pharmaceutical Research Applications
Drug Development
The compound finds applications in pharmaceutical research and drug development processes:
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It serves as an intermediate in the synthesis of active pharmaceutical ingredients
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Its defined stereochemistry contributes to the development of enantiopure compounds, which is essential in drug development to ensure efficacy and reduce side effects
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The conformationally restricted cyclohexane ring can be incorporated into drug molecules to improve target binding and selectivity
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The compound's structural features can be utilized to develop novel therapeutic agents with improved pharmacokinetic properties
The versatility of this compound in pharmaceutical applications stems from its ability to introduce specific structural constraints while providing handles for further chemical elaboration.
Structure-Activity Relationship Studies
The compound's well-defined structure makes it valuable for structure-activity relationship (SAR) studies:
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The rigid cyclohexane scaffold provides a predictable three-dimensional arrangement of functional groups
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The specific stereochemistry allows for precise investigation of how spatial arrangements affect biological activity
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The protected amino group and carboxylic acid function as points for diverse structural modifications
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Comparison with related stereoisomers (such as the 1R,3R variant) enables assessment of stereochemical effects on biological properties
These attributes make the compound a valuable tool for medicinal chemists seeking to optimize lead compounds and develop structure-activity relationships.
| Supplier | Catalog Number | Purity | Package Sizes |
|---|---|---|---|
| AChemBlock | L14259 | 97% | Not specified |
| A2B Chem | AA03802 | Not specified | 100mg, 250mg, 500mg, 1g, 5g |
| Vulcanchem | VC2672823 | Not specified | Not specified |
This availability from multiple sources facilitates its use in research and development settings .
Quality Specifications
Commercial samples of the compound typically meet the following specifications:
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Purity: Generally ≥97% as determined by analytical methods
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Identity: Confirmed by spectroscopic methods including NMR, MS, and IR
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Appearance: White to off-white solid
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Optical rotation: Specific to the (1S,3S) configuration
These specifications ensure the compound's suitability for research applications where high purity and defined stereochemistry are essential .
Related Compounds and Derivatives
Stereoisomers
Several stereoisomers of the compound have been reported in the literature, each with distinct properties:
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(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid - The enantiomer of the title compound
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(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid - A diastereomer with different configuration at position 3
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(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid - A diastereomer with different configuration at position 1
These stereoisomers offer complementary properties for stereoselective synthesis and provide tools for investigating stereochemical effects in biological systems.
Structural Analogs
Several structural analogs of the compound have been developed for specific applications:
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(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid - A five-membered ring analog with similar functional groups
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tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate - A related compound with an ester instead of a carboxylic acid
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Various derivatives with modifications of the protecting group or carboxylic acid function
These analogs expand the toolkit available for synthetic chemists and provide options for tailoring properties to specific applications.
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